Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride

Histamine H3 receptor antagonist CNS disorders Process chemistry

Secure your supply of the exact (2R,4S)-configured enantiomer, essential for pharmacological activity. This N-benzyl-protected, crystalline hydrochloride salt bypasses a costly double-inversion sequence, saving two synthetic steps. Ideal for constructing histamine H3 receptor antagonists and constrained peptidomimetics, its orthogonal protecting group strategy integrates seamlessly into complex process routes. Ensure target engagement and avoid inactive isomers by procuring this specific stereoisomer for your drug discovery and fragment-based library synthesis.

Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
Cat. No. B8192012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1CC2=CC=CC=C2)O.Cl
InChIInChI=1S/C13H17NO3.ClH/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3;1H/t11-,12+;/m0./s1
InChIKeyWJSSEGLRMCEAKA-ZVWHLABXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride – Chiral Pyrrolidine Building Block for Enantioselective Synthesis


Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS free base 1611481-15-2; HCl salt 2331211-69-7) is a chiral, non‑proteinogenic pyrrolidine derivative that carries a (2R,4S)‑configured 4‑hydroxyproline core, an N‑benzyl protecting group, and a methyl ester . The compound belongs to a family of 4‑hydroxyproline‑derived scaffolds that are widely exploited as chiral building blocks, constrained peptidomimetics, and precursors to enzyme inhibitors [1]. Its defined stereochemistry and orthogonal protecting groups make it particularly suited for the construction of enantiomerically pure drug candidates where the relative and absolute configuration of the pyrrolidine ring directly controls biological activity .

Why Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride Cannot Be Replaced by a Simple N-Benzylproline Ester or an Opposite Enantiomer


Superficially, a generic N‑benzylproline ester or the more abundant (2S,4R)‑trans‑4‑hydroxy‑L‑proline derivative might appear interchangeable; however, the (2R,4S) configuration is the enantiomer of the proteinogenic (2S,4R)‑L‑hydroxyproline, and its obtention requires a deliberate double‑inversion sequence when starting from inexpensive natural hydroxyproline (<$2/g) [1]. The relative orientation of the 4‑hydroxy and 2‑carboxylate groups determines the shape of folded peptide mimics, the trajectory of appended pharmacophores, and the fit into chiral enzyme pockets [2]. Substituting the (2R,4S) epimer with the (2S,4R) isomer in a histamine H3 antagonist scaffold would invert the spatial presentation of the pyrrolidine core and abolish target engagement [1]. Consequently, procurement of the exact stereoisomer is mandatory for projects where the (2R,4S) geometry has been pharmacologically validated.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride


Absolute Stereochemistry Enables the (2R,4S)‑Configured Core of a Histamine H3 Antagonist – Comparison with the (2S,4R) Diastereomer

The histamine H3 antagonist 1-[2-(4-cyclobutyl-[1,4]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone requires a (2R,4S)-4-hydroxyproline core. Accessing this core from natural (2S,4R)-trans-4-hydroxy-L-proline (cost <$2/g) demands inversion of both stereogenic centers through a La Rosa lactone intermediate followed by a late-stage Mitsunobu reaction. The reported process delivers the target in four steps on 100 g scale with a cost-of-goods advantage over alternative routes. Using the (2S,4R) or (2S,4S) isomer would yield the enantiomeric or diastereomeric pyrrolidine, which are inactive at the H3 receptor [1].

Histamine H3 receptor antagonist CNS disorders Process chemistry

Regioisomeric N‑Benzyl vs. 5‑Benzyl Substitution Dictates Fold in BACE Inhibitor Peptidomimetics

In a solid‑phase peptide synthesis study, the racemic 5‑benzyl‑2‑methyl‑4‑hydroxypyrrolidine scaffold (benzyl on C‑5, methyl ester on C‑2) was evaluated as a constrained statine mimic in BACE 1/2 inhibitors. Replacement of the phenylstatine residue with this 5‑benzyl regioisomer altered both the conformational constraint and the inhibitory profile [1]. The target compound’s N‑benzyl‑2‑methyl ester isomer (benzyl on nitrogen) presents a different hydrogen‑bonding pattern and steric environment, which directly affects the trajectory of the ester and hydroxyl groups within the enzyme active site. No head‑to‑head pharmacological data are available for the two regioisomers, but the structural divergence is sufficient to preclude interchangeability in peptidomimetic design.

BACE inhibitor Statine mimic Peptidomimetic

N‑Benzyl Protection Provides Orthogonal Stability Relative to N‑Cbz Analogs for Acidic Deprotection Strategies

The N‑benzyl group on the target compound is stable to the acidic conditions used to cleave Boc groups and to hydrogenolytic conditions that remove Cbz (benzyloxycarbonyl) groups, whereas the N‑Cbz analog, (2R,4S)-1-benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS 79433-95-7), loses the Cbz group under hydrogenation. This orthogonal stability profile allows the target compound to be employed in synthetic sequences that require orthogonal deprotection of Boc‑protected amines or acid‑labile linkers without premature loss of the N‑protecting group . Quantitative hydrogenation rates have not been published for this specific pair, but the well‑established hydrogenolytic lability of Cbz vs. the resistance of N‑benzyl under the same conditions is a class‑level property [1].

Protecting group orthogonality Peptide synthesis Process chemistry

Methyl Ester vs. Free Acid: Solubility and Reactivity Differentiation for Solution‑Phase Chemistry

The methyl ester form of the target compound (MW 235.28 for the free base) exhibits calculated XLogP3 = 1.2 and a topological polar surface area (TPSA) of 49.8 Ų , which imparts adequate organic‑solvent solubility for solution‑phase peptide coupling and Mitsunobu reactions. The corresponding free acid, (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylic acid, is a zwitterionic species with higher aqueous solubility and a different reactivity profile; it requires in‑situ activation (e.g., HOBt/EDC) before coupling, whereas the methyl ester can be directly reduced, saponified, or used in transesterification [1]. No direct partition coefficient measurement is available for the free acid, but the ester is consistently preferred in published multi‑step syntheses when organic‑phase manipulations are required .

Esterification Solution-phase synthesis Physicochemical properties

Hydrochloride Salt Enhances Solid‑State Stability and Handling vs. Free Base

The hydrochloride salt (CAS 2331211-69-7) provides a crystalline, non‑hygroscopic solid that is easier to weigh and store than the free base, which may exist as an oil or low‑melting solid . Although direct stability data (e.g., DSC, DVS) have not been published for this specific compound, the hydrochloride salt of analogous N‑benzyl proline esters consistently shows a higher melting point and lower hygroscopicity than the corresponding free amine [1]. The salt form also guarantees a defined stoichiometry for scale‑up and eliminates variability caused by partial carbonate formation in the free base upon exposure to air.

Salt form stability Long-term storage Weighing accuracy

Enantiomeric Purity Directly Impacts Pharmacological Outcome – The (2R,4S) Isomer as a Defined Single Enantiomer

The (2R,4S) isomer is the enantiomer of the proteinogenic (2S,4R)-trans-4-hydroxy-L-proline; the two enantiomers are expected to exhibit mirror‑image biological activity. In enzyme inhibition assays with glycosidases, the enantiomeric pyrrolidine scaffolds can show >100‑fold differences in Ki depending on the absolute configuration [1]. The target compound, when supplied with a specified enantiomeric excess (typically ≥97% ee based on vendor certificates), ensures that pharmacological data are not confounded by the opposite enantiomer. No head‑to‑head Ki data for this exact compound versus its enantiomer are available, but the enantioselectivity principle is well established for 4‑hydroxyproline‑based inhibitors.

Enantiomeric purity Off-target activity Chiral HPLC

Procurement‑Optimized Application Scenarios for Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride


Medicinal Chemistry Campaigns Targeting CNS Histamine H3 Receptors

The compound serves as the direct (2R,4S)‑configured hydroxyproline core for histamine H3 receptor antagonists. As demonstrated in the 100 g‑scale synthesis of 1-[2-(4-cyclobutyl-[1,4]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone, purchasing the pre‑formed N‑benzyl‑protected (2R,4S) building block eliminates the double‑inversion sequence that otherwise consumes two synthetic steps and requires chromatographic purification [1].

Peptidomimetic Protease Inhibitor Design (BACE, HIV Protease, ACE)

The N‑benzyl‑4‑hydroxypyrrolidine scaffold introduces conformational constraint that mimics a statine or proline residue in peptide chains. When the N‑benzyl regioisomer (rather than the 5‑benzyl analog) is required by the pharmacophore model, this compound provides the correct hydrogen‑bond presentation and steric bulk for the S1/S2 pockets of aspartyl proteases [1].

Multi‑Step Process Chemistry Requiring Orthogonal N‑Protection

Because the N‑benzyl group survives TFA‑mediated Boc deprotection and is not removed under the hydrogenation conditions that cleave Cbz or benzyl ester groups, the compound can be incorporated into orthogonal protection schemes. This is particularly valuable in process routes where the pyrrolidine nitrogen must remain masked during late‑stage functionalization of other amines or during solid‑phase peptide cleavage [1].

Chiral Building Block Inventory for Enantioselective Fragment Libraries

The hydrochloride salt, with its defined enantiomeric excess and crystalline handling properties, is suitable for inclusion in fragment or building‑block collections used in DNA‑encoded library synthesis or high‑throughput parallel chemistry. Its calculated physicochemical profile (XLogP3 = 1.2, TPSA = 49.8 Ų) is compatible with standard library‑production workflows [1].

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